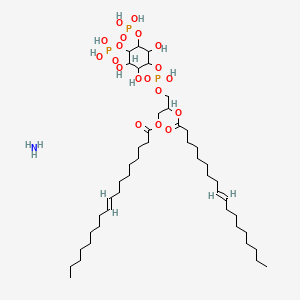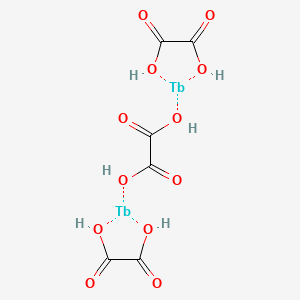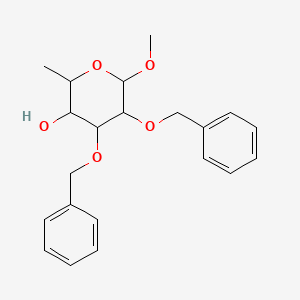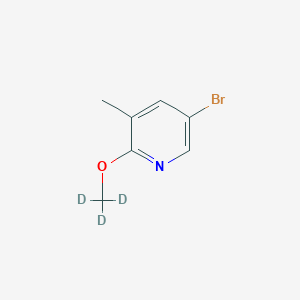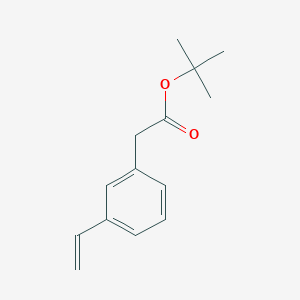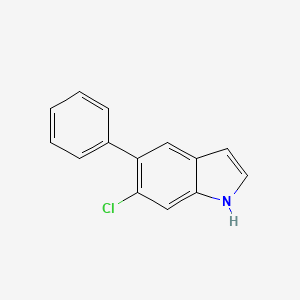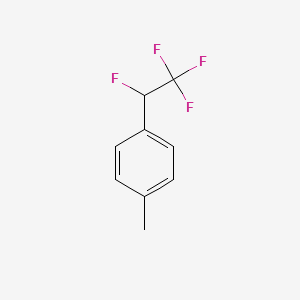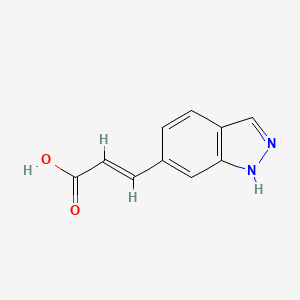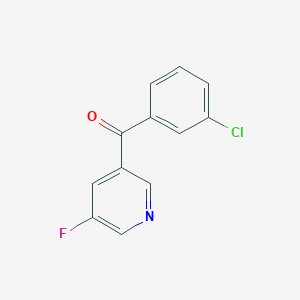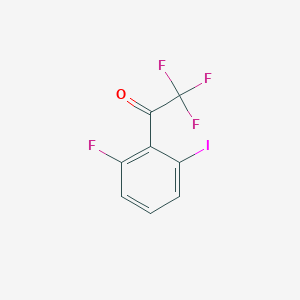
N-cyclobutyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H13NO2 It is a derivative of 4-hydroxybenzamide, where the amide nitrogen is substituted with a cyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclobutylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride. The resulting 4-hydroxybenzoyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclobutyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The cyclobutyl group can enhance the binding affinity and specificity of the compound for its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxybenzamide: The parent compound without the cyclobutyl substitution.
N-cyclobutylbenzamide: Similar structure but lacks the hydroxyl group.
N-cyclopropyl-4-hydroxybenzamide: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-4-hydroxybenzamide is unique due to the presence of both the cyclobutyl and hydroxyl groups, which confer distinct chemical and biological properties. The cyclobutyl group provides steric bulk and rigidity, potentially enhancing the compound’s stability and binding interactions. The hydroxyl group allows for additional hydrogen bonding, which can be crucial for biological activity.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-cyclobutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c13-10-6-4-8(5-7-10)11(14)12-9-2-1-3-9/h4-7,9,13H,1-3H2,(H,12,14) |
InChI-Schlüssel |
NJBDAMUZHLBHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




